4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile
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Overview
Description
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzonitrile group. The key steps include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Benzonitrile Group: This involves nitrile formation reactions, often using reagents like cyanogen bromide.
Linking the Components: The final step involves the formation of the amine linkage, typically through reductive amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine or nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine and benzonitrile groups but lacks the amine linkage.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyrrolidin-1-yl)methyl)phenyl)methanamine: Contains similar structural motifs but with additional functional groups.
Uniqueness
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C20H23N3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[[[4-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C20H23N3/c21-13-17-3-5-18(6-4-17)14-22-15-19-7-9-20(10-8-19)16-23-11-1-2-12-23/h3-10,22H,1-2,11-12,14-16H2 |
InChI Key |
QVSNQIBAIOBTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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